

Application Notes and Protocols for L-Tyrosine Disodium Salt in Neuroscience Research

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Compound of Interest		
Compound Name:	L-Tyrosine disodium salt	
Cat. No.:	B1418645	Get Quote

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Introduction

L-Tyrosine, a non-essential amino acid, serves as a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its role in neuronal function makes it a significant compound in neuroscience research. However, the limited solubility of L-Tyrosine in aqueous solutions at physiological pH presents a challenge for its application in in vitro and in vivo studies. **L-Tyrosine disodium salt**, a highly soluble derivative, overcomes this limitation, providing a reliable and efficient means to supplement cells and tissues with L-Tyrosine.[1][2] These application notes provide detailed protocols for the use of **L-Tyrosine disodium salt** in key areas of neuroscience research, including neuronal cell culture, in vitro dopamine synthesis assays, and neuroprotection studies.

Key Applications

- Neuronal Cell Culture Supplement: Supports the growth, viability, and neurotransmitter
 production of cultured neuronal cells. Its high solubility of 100 mg/ml, compared to LTyrosine's 0.45 mg/ml, prevents precipitation in culture media and allows for the preparation
 of concentrated stock solutions.[1]
- Precursor for Dopamine Synthesis Studies: Facilitates research into the mechanisms of dopamine synthesis and regulation in various neuronal models.



- Neuroprotection and Neurotoxicity Assays: Enables the investigation of L-Tyrosine's potential protective effects against neurotoxins and oxidative stress.
- In Vivo Neuroscience Research: Used in animal models to study the effects of increased L-Tyrosine availability on brain chemistry, behavior, and neurological disorders like Parkinson's disease.

Data Presentation

Table 1: Solubility of L-Tyrosine and its Derivatives

Compound	Solubility in Water at Neutral pH	Reference
L-Tyrosine	< 0.5 g/L	[2]
L-Tyrosine Disodium Salt Dihydrate	100 g/L	[2]
Glycyl-L-tyrosine	Up to 50 times higher than L- Tyrosine	[2]
Phospho-L-tyrosine Disodium Salt	> 50 g/L	[2]

Table 2: Quantitative Effects of L-Tyrosine on Catecholamine Metabolism in Rat Striatum (In Vivo Microdialysis)

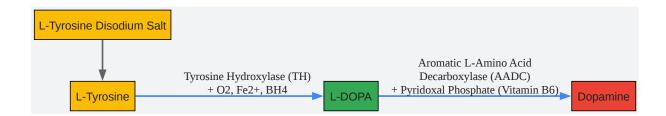


L-Tyrosine Concentration (in microdialysis probe)	% Change in DOPAC Levels (from baseline)	% Change in HVA Levels (from baseline)	% Change in Dopamine Release (K+- stimulated, P2/P1 ratio)	Reference
125 μΜ	Not significant	Not significant	Significant increase	[3]
250 μΜ	Significant increase	Not significant	Significant decrease	[3]
500 μΜ	Significant increase	Not significant	Not reported	[3]
1000 μΜ	Significant increase	Significant increase	Not reported	[3]

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid. P2/P1 ratio represents the ratio of the second to the first potassium-stimulated dopamine release.

Signaling Pathway

The primary role of L-Tyrosine in neuroscience is its conversion to dopamine. This pathway is initiated by the enzyme Tyrosine Hydroxylase (TH), which is the rate-limiting step in catecholamine synthesis.



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Dopamine synthesis pathway from L-Tyrosine.



Experimental Protocols

Protocol 1: Preparation of L-Tyrosine Disodium Salt Stock Solution for Cell Culture

Objective: To prepare a sterile, concentrated stock solution of **L-Tyrosine disodium salt** for supplementing neuronal cell culture media.

Materials:

- L-Tyrosine disodium salt dihydrate (e.g., Sigma-Aldrich, Cat. No. T1145)
- Sterile, cell culture grade water
- Sterile container
- 0.22 µm sterile filter

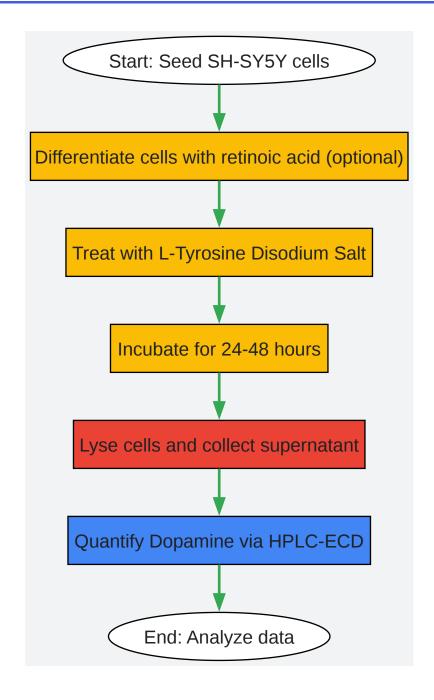
Procedure:

- In a sterile environment (e.g., laminar flow hood), weigh the desired amount of L-Tyrosine disodium salt dihydrate powder.
- Dissolve the powder in sterile, cell culture grade water to the desired final concentration (e.g., 100 mg/mL). The salt is readily soluble at room temperature.[1]
- Sterile filter the solution using a 0.22 μm syringe filter into a sterile container.
- Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.

Protocol 2: In Vitro Dopamine Synthesis Assay in SH-SY5Y Cells

Objective: To quantify the effect of **L-Tyrosine disodium salt** supplementation on dopamine production in a human neuroblastoma cell line.





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Workflow for in vitro dopamine synthesis assay.

Materials:

- SH-SY5Y human neuroblastoma cells
- Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
- L-Tyrosine disodium salt stock solution (from Protocol 1)



- 96-well or 6-well cell culture plates
- Cell lysis buffer (e.g., RIPA buffer)
- HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

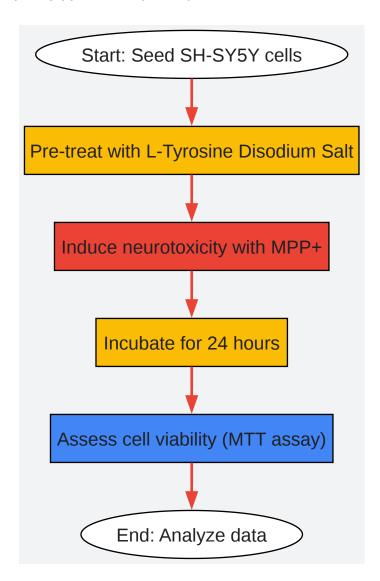
- Cell Seeding: Seed SH-SY5Y cells in a multi-well plate at a density of 1 x 10⁵ cells/well (for a 6-well plate) and allow them to adhere overnight.
- Differentiation (Optional): For a more mature neuronal phenotype, differentiate the cells by treating them with 10 μM retinoic acid in a low-serum medium for 5-7 days prior to the experiment.
- Treatment: Replace the culture medium with fresh medium containing various concentrations
 of L-Tyrosine disodium salt (e.g., 10 μM, 50 μM, 100 μM, 200 μM). Include a vehicle
 control (medium without additional L-Tyrosine).
- Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
- Sample Preparation:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells with an appropriate volume of cell lysis buffer.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
 - Collect the supernatant for dopamine analysis.
- Dopamine Quantification:
 - Analyze the supernatant for dopamine content using an HPLC-ECD system.[4][5][6][7][8]



- The mobile phase typically consists of a phosphate buffer with methanol and an ionpairing agent.
- Quantify dopamine levels by comparing the peak areas of the samples to a standard curve of known dopamine concentrations.
- Normalize dopamine levels to the total protein concentration of the cell lysate.

Protocol 3: Neuroprotection Assay Against MPP+ Induced Toxicity in SH-SY5Y Cells

Objective: To assess the neuroprotective effect of **L-Tyrosine disodium salt** against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease.





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Workflow for neuroprotection assay.

Materials:

- SH-SY5Y cells
- Complete cell culture medium
- L-Tyrosine disodium salt stock solution
- MPP+ iodide (Sigma-Aldrich, Cat. No. D048)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treatment: Replace the medium with fresh medium containing various concentrations of L-Tyrosine disodium salt (e.g., 50 μM, 100 μM, 200 μM). Include a vehicle control. Incubate for 2-4 hours.
- Induction of Neurotoxicity: Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (e.g., 500 μM, to be determined empirically for your specific cell line and conditions). Do not add MPP+ to the negative control wells.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
- MTT Assay for Cell Viability:
 - Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[9]



- Aspirate the medium containing MTT.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the control (untreated) cells.
 - Compare the viability of cells treated with MPP+ alone to those pre-treated with L-Tyrosine disodium salt to determine its neuroprotective effect.

Conclusion

L-Tyrosine disodium salt is a valuable tool in neuroscience research due to its enhanced solubility and direct role in catecholamine synthesis. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate fundamental aspects of neuronal function, dopamine signaling, and neuroprotection. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to achieve robust and reproducible results.

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